Superior Potency in Plasma ACE Inhibition Compared to Major In-Class Diacids
Quinaprilat exhibits a superior inhibitory potency against plasma ACE compared to other major ACE inhibitor diacids. In a head-to-head radioligand binding study using human plasma ACE, the concentration required to displace 50% of the radioligand (ID50) was measured. Quinaprilat's ID50 was 0.07 nmol/L, making it 14.3-fold more potent than enalaprilat (ID50 = 1.00 nmol/L) [1]. A separate study using a single displacement binding assay on human somatic ACE reported an IC50 of 0.35 nM for quinaprilat, which is 5.5-fold lower (more potent) than the IC50 of 1.94 nM for enalaprilat [2].
| Evidence Dimension | Plasma ACE Inhibitory Potency (ID50 / IC50) |
|---|---|
| Target Compound Data | ID50 = 0.07 nmol/L; IC50 = 0.35 nM |
| Comparator Or Baseline | Enalaprilat: ID50 = 1.00 nmol/L; IC50 = 1.94 nM |
| Quantified Difference | Quinaprilat is 14.3-fold more potent (ID50) and 5.5-fold more potent (IC50) than enalaprilat. |
| Conditions | In vitro radioligand binding assay with [125I]351A on human plasma ACE; Single displacement binding assay on human somatic ACE. |
Why This Matters
Higher potency translates to a lower molar concentration required to achieve a desired level of ACE inhibition in vitro or ex vivo, reducing potential off-target effects and compound consumption in research settings.
- [1] White CM. Comparative safety and efficacy of ACE inhibitors. Ann Pharmacother. 2007;41(3):482-9. (Table 3) View Source
- [2] Ferrari R, Francolini G, Olivares A, et al. The ACE-inhibitor Perindoprilat has high selectivity for bradykinin binding sites of human somatic ACE. Università di Ferrara; 2006. View Source
